molecular formula C14H8O2S B15248552 Anthraquinone, 1-mercapto- CAS No. 6338-09-6

Anthraquinone, 1-mercapto-

Cat. No.: B15248552
CAS No.: 6338-09-6
M. Wt: 240.28 g/mol
InChI Key: YHCIQYSVFONICB-UHFFFAOYSA-N
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Description

1-Mercaptoanthracene-9,10-dione is an organic compound belonging to the anthraquinone family It is characterized by the presence of a mercapto group (-SH) attached to the anthracene ring system, specifically at the 1-position, and two ketone groups at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Mercaptoanthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthracene-9,10-dione with thiol-containing reagents under specific conditions. For instance, the reaction of anthracene-9,10-dione with thiourea in the presence of a base can yield 1-mercaptoanthracene-9,10-dione .

Industrial Production Methods: Industrial production of 1-mercaptoanthracene-9,10-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Mercaptoanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Mercaptoanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-mercaptoanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-containing biomolecules, while the ketone groups can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 2-Amino-1-mercaptoanthracene-9,10-dione
  • 9,10-Anthraquinone
  • 1-Hydroxyanthracene-9,10-dione

Comparison: 1-Mercaptoanthracene-9,10-dione is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity compared to its analogs. For instance, 2-amino-1-mercaptoanthracene-9,10-dione has an amino group instead of a mercapto group, leading to different reactivity and applications .

Properties

CAS No.

6338-09-6

Molecular Formula

C14H8O2S

Molecular Weight

240.28 g/mol

IUPAC Name

1-sulfanylanthracene-9,10-dione

InChI

InChI=1S/C14H8O2S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)17/h1-7,17H

InChI Key

YHCIQYSVFONICB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S

Origin of Product

United States

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